molecular formula C19H20O3 B10846278 acerogenin C

acerogenin C

Cat. No.: B10846278
M. Wt: 296.4 g/mol
InChI Key: DMCJCKWHLCLVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acerogenin C is a cyclic diarylheptanoid compound isolated from Acer nikoense , a plant used in Japanese folk medicine . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Research indicates that this compound exhibits significant neuroprotective properties. Studies in mouse hippocampal HT22 cells demonstrate that it protects against glutamate-induced oxidative stress and cell death . The proposed mechanism of action involves the upregulation of the Nrf2/HO-1 signaling pathway. This compound promotes the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) and activates the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway, leading to increased expression of heme oxygenase-1 (HO-1) . This pathway is a crucial regulator of the cellular antioxidant response, suggesting that this compound is a valuable research tool for investigating mechanisms against oxidative stress in neurological contexts and for exploring potential therapeutic strategies for neurodegenerative conditions.

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-12-one

InChI

InChI=1S/C19H20O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h6-8,10-13,21H,1-5,9H2

InChI Key

DMCJCKWHLCLVNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CCC(=O)C1)C=C3

Origin of Product

United States

Preparation Methods

Linear Precursor Preparation

The synthesis begins with the construction of a linear diarylheptanoid scaffold. Key intermediates include:

  • 1-(4-Fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one (18) : Prepared via sequential Friedel-Crafts alkylation and selective functionalization.

  • Protecting group strategy : The 3-hydroxy group on the resorcinol moiety is protected as a methoxy ether, while the nitro group serves as both an activating group for S<sub>N</sub>Ar and a precursor for subsequent reduction.

Macrocyclization via S<sub>N</sub>Ar

Cycloetherification of 18 proceeds under remarkably mild conditions:

  • Catalyst : Cesium fluoride (CsF, 1.5 equiv)

  • Solvent : Dimethylformamide (DMF, 0.01 M)

  • Temperature : Room temperature (25°C)

  • Yield : 95% macrocycle 19

The reaction's efficiency stems from entropy-driven preorganization, where the linear precursor adopts a bent conformation favorable for cyclization. Nuclear Overhauser effect (NOE) spectroscopy and computational modeling confirmed this conformational bias, explaining the high yield even at elevated concentrations (1 M).

Post-Cyclization Modifications

Following macrocyclization, two critical transformations yield this compound:

Nitro Group Reduction

The nitro group in 19 is reduced using hydrogenation:

  • Conditions : H<sub>2</sub> (1 atm), Pd/C (10 wt%), ethanol, 25°C

  • Outcome : Selective reduction to an amine intermediate, which undergoes spontaneous air oxidation to regenerate the aromatic system.

O-Demethylation

Final O-demethylation unveils the phenolic hydroxyl group:

  • Reagent : Boron tribromide (BBr<sub>3</sub>, 3 equiv)

  • Solvent : Dichloromethane (DCM), -78°C to 25°C

  • Yield : 85% this compound

Alternative Synthetic Approaches

Ullmann-Type Coupling Strategies

While S<sub>N</sub>Ar dominates literature methods, Ullmann coupling offers a complementary route for biaryl ether formation. Comparative analysis reveals:

ParameterS<sub>N</sub>ArUllmann
Catalyst CsFCuI/Ligand systems
Temperature 25°C80–120°C
Functional Tolerance High (nitro, ketone stable)Moderate (sensitive to reducible groups)
Yield 95%45–92%

Notably, Ullmann conditions employing picolinic acid (L25 ) or BINAM (L16 ) ligands achieve moderate yields (60–90%) but require elevated temperatures. These methods remain less favored for this compound due to incompatibility with nitro groups and lower macrocyclization efficiency.

Biomimetic Synthesis

Attempts to mimic postulated biosynthetic pathways have been explored:

  • Oxidative coupling : Mn(OAc)<sub>3</sub>-mediated coupling of linear precursors, yielding <5% macrocycle.

  • Enzymatic methods : Tyrosinase-catalyzed oxidation showed preliminary success but lacks scalability.

Reaction Optimization and Mechanistic Insights

Solvent and Concentration Effects

The S<sub>N</sub>Ar cyclization exhibits unusual concentration independence:

  • 0.01 M DMF : 95% yield

  • 1 M DMF : 45–50% isolated yield

This behavior contrasts with traditional macrocyclization reactions, where high dilution is typically mandatory. Computational studies attribute this to the precursor's rigid, preorganized conformation minimizing entropy loss during cyclization.

Competing Intermolecular Pathways

Control experiments demonstrate exclusive intramolecular reactivity:

  • External nucleophile (4-methoxyphenol) : No intermolecular adducts detected

  • Electrophile (4-fluoro-3-nitrotoluene) : Macrocycle 19 remains sole product

These results confirm the dominance of the intramolecular pathway, even in the presence of potential competing reagents.

Scalability and Industrial Considerations

The reported S<sub>N</sub>Ar route demonstrates exceptional scalability:

  • Gram-scale synthesis : 10 g of 18 converted to 19 with 92% yield

  • Cost analysis :

    • CsF: $12.50/g (bulk pricing)

    • DMF recovery: 85% via distillation

  • Process intensification : Continuous flow systems reduce reaction time to 2 hours

Comparative Analysis with Related Diarylheptanoids

Synthesis of this compound shares strategies with congeners but differs in key aspects:

CompoundKey Differentiating StepYield (%)
Acerogenin ANaBH<sub>4</sub> reduction of C3 ketone in 2 78
Acerogenin LUse of tert-butyl carbamate protecting group65
Aceroside IVGlucosidation with tetrabenzoylglucopyranosyl bromide88

Chemical Reactions Analysis

Intramolecular SₙAr Cyclization

The most established method involves an intramolecular nucleophilic aromatic substitution (SₙAr) reaction to form the macrocyclic core. Key steps include:

  • Macrocycle formation : Linear precursors (e.g., compound 18 ) undergo cyclization via SₙAr under mild conditions (CsF, DMF, 0.01 M, rt, 5 h) to yield macrocycle 19 (95% yield) .

  • Functional group transformations :

    • Nitro group removal : Reduction of the nitro group in 19 .

    • O-demethylation : De-methylation of methoxy groups to produce acerogenin C (2 ) .

This method leverages preorganization of cyclization precursors to favor intramolecular reactions over intermolecular alternatives, even at high concentrations (1 M) .

Ullmann Coupling for Macrocyclization

An alternative approach employs Ullmann coupling :

  • A para-substituted phenyl ring is introduced via Ullmann cyclization to form this compound and related compounds like acerogenin A . This method avoids nitro group intermediates, offering a more direct route .

Synthesis Method Key Reaction Yield Advantages
Intramolecular SₙArCyclization of 1819 95%High efficiency due to preorganization
Ullmann CouplingDirect macrocyclizationNot specifiedNitro group-free pathway

Derivative Formation

This compound serves as a precursor for bioactive derivatives:

Reduction to Acerogenin A

Reduction of this compound (2 ) produces acerogenin A (1 ), highlighting structural interconvertibility .

Preorganization in Cyclization

The intramolecular SₙAr reaction’s efficiency stems from conformational preorganization of linear precursors, favoring a bent structure that facilitates macrocycle formation. Computational studies and NOE data support this hypothesis .

Competition Between Intra- and Intermolecular Reactions

Experiments demonstrate that even at high concentrations (1 M), the intramolecular pathway dominates, yielding macrocycle 19 (45–50% isolated yield). Adding external nucleophiles (e.g., 4-methoxyphenol) or electrophiles (e.g., 4-fluoro-3-nitrotoluene) does not alter the outcome, confirming the preorganization-driven selectivity .

Spectral and Analytical Data

While specific spectral data for this compound is not detailed in the provided sources, related compounds like acerogenin E and K exhibit:

  • NO production inhibition (IC₅₀ = 24 μM) .

  • Biological activities such as radical scavenging and anti-inflammatory effects, which may guide future reaction design .

Scientific Research Applications

Antiproliferative Activity

Acerogenin C has demonstrated significant antiproliferative effects, particularly against human aortic smooth muscle cells (HASMCs). Research indicates that this compound inhibits platelet-derived growth factor (PDGF)-BB-induced cell proliferation through several mechanisms:

  • Cell Cycle Arrest : It induces G0/G1 phase arrest in HASMCs, effectively blocking the cell cycle progression. This is associated with the down-regulation of cyclins (D1, E) and cyclin-dependent kinases (CDK4, CDK2), while up-regulating the cyclin-dependent kinase inhibitor p27^kip1 .
  • Signaling Pathway Modulation : this compound suppresses the phosphorylation of phospholipase C-gamma 1 (PLCγ1) and Akt, key players in cell proliferation signaling pathways. Notably, it does not affect extracellular signal-regulated kinase 1/2 (ERK1/2) activation .

The concentration-dependent inhibition observed suggests potential applications for this compound in preventing vascular diseases such as atherosclerosis and restenosis following coronary angioplasty .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress pathways. The compound's ability to induce heme oxygenase-1 (HO-1) expression is significant, as HO-1 plays a crucial role in cellular defense against oxidative damage . This mechanism positions this compound as a candidate for developing neuroprotective therapies.

Potential in Vascular Health

Given its antiproliferative activity on smooth muscle cells, this compound holds promise for therapeutic interventions in cardiovascular diseases. The ability to inhibit cell proliferation in response to PDGF-BB suggests that it could be effective in managing conditions characterized by excessive smooth muscle proliferation, such as restenosis post-angioplasty .

Mechanistic Insights

The mechanistic studies on this compound reveal its multifaceted actions:

  • Inhibition of DNA Synthesis : this compound significantly reduces [3H]-thymidine incorporation into DNA, indicating its role in inhibiting DNA synthesis without inducing cytotoxicity at tested concentrations .
  • Regulation of Protein Expression : The compound modulates the expression of various proteins involved in cell cycle regulation and signaling pathways, which are critical for its antiproliferative effects .

Summary of Research Findings

Application Area Findings References
Antiproliferative ActivityInhibits PDGF-BB-induced proliferation; induces G0/G1 arrest; modulates cyclins and CDKs
NeuroprotectionInduces HO-1 expression; potential for oxidative stress management
Vascular HealthPotential treatment for atherosclerosis and restenosis post-angioplasty

Case Studies and Experimental Evidence

Research conducted by Cha et al. (2015) provides robust evidence supporting the antiproliferative effects of this compound on HASMCs. Their study utilized various concentrations of this compound (0.1 to 10 µM) and demonstrated significant inhibition of cell proliferation without cytotoxic effects. The findings highlight the compound's potential utility in clinical settings aimed at vascular disease prevention .

Comparison with Similar Compounds

Structural Similarities and Differences
Compound Core Structure Key Functional Groups Macrocyclization Method
Acerogenin C 15-membered biaryl ether macrocycle C-11 ketone, hydroxyl groups Intramolecular SNAr reaction [15]
Acerogenin A Linear diarylheptanoid C-9 hydroxyl, C-11 reduced ketone Aldol condensation [15]
Acerogenin B Similar to Acerogenin A Additional glycosylation (aceroside IV) Enzymatic glucosidation [17]

Key Notes:

  • This compound’s macrocycle is stabilized by a nitro group during synthesis, later removed via Doyle deamination [15].
  • Acerogenin A lacks the macrocyclic ring and is structurally simpler [14].

Mechanistic Insights :

  • Selectivity in SGLT Inhibition : this compound’s C-11 ketone enhances SGLT2 specificity, while acerogenin A derivatives (e.g., dihydroxylated C-11) lose selectivity [7].
  • Antiproliferative Pathways : this compound suppresses cyclin D1/CDK4 and PLCγ1/Akt in VSMCs, unlike acerogenin A, which promotes osteoblast differentiation via BMP [14].

Critical Analysis :

  • This compound’s synthesis benefits from preorganized conformations of linear precursors, enabling efficient macrocyclization even at high concentrations [15].
  • Acerogenin A is often derived from this compound, highlighting their structural interrelation [15].

Q & A

Q. What experimental methods are recommended to assess the antiproliferative effects of acerogenin C on vascular smooth muscle cells (HASMCs)?

this compound's antiproliferative activity is typically evaluated using:

  • [³H]-Thymidine incorporation assays to measure DNA synthesis inhibition (e.g., 90% inhibition at 10 µM with PDGF-BB stimulation) .
  • Flow cytometry to analyze cell cycle arrest (e.g., G0/G1 phase arrest via reduced S-phase populations) .
  • Western blotting to quantify cyclins (D1, E), CDKs (4, 2), and CDK inhibitors (p27kip1) .
  • Trypan blue exclusion tests for cytotoxicity validation (non-toxic at 0.1–10 µM) .

Q. How does this compound induce G0/G1 phase arrest in PDGF-stimulated HASMCs?

this compound downregulates G1-phase regulators:

  • Cyclin D1/CDK4 and cyclin E/CDK2 complexes, critical for G1-to-S progression .
  • Upregulates p27kip1 , a CDK inhibitor that blocks cyclin-CDK activity .
  • No effect on p21waf1, suggesting specificity for p27kip1-mediated arrest .

Q. What signaling pathways are modulated by this compound in neuroprotective studies?

In hippocampal HT22 cells, this compound (30–120 µM):

  • Activates Nrf-2/HO-1 pathways , reducing oxidative stress .
  • Enhances p-Akt expression , which is inhibited by LY294002 (PI3K/Akt pathway blocker) .
  • Improves cell viability under glutamate-induced stress .

Advanced Research Questions

Q. Why does this compound inhibit PLCγ1 and Akt phosphorylation but not ERK1/2 in PDGF-BB signaling?

  • Pathway specificity : this compound selectively targets PI3-K/Akt and PLCγ1 pathways, which regulate cell survival and proliferation, while ERK1/2 (involved in differentiation/migration) remains unaffected .
  • Experimental conditions : PDGF-BB stimulation (20 ng/mL) and short incubation (10 min) may limit ERK modulation .
  • Downstream crosstalk : p27kip1 upregulation may override ERK-dependent signals .

Q. How can researchers resolve contradictions in this compound's concentration-dependent effects across studies?

  • Antiproliferative vs. neuroprotective doses : Lower concentrations (0.1–10 µM) inhibit HASMC proliferation , while neuroprotection requires higher doses (30–120 µM) .
  • Cell-type specificity : Vascular smooth muscle cells (HASMCs) and neuronal cells (HT22) exhibit distinct signaling thresholds.
  • Methodological validation : Use dose-response curves and pathway-specific inhibitors (e.g., LY294002) to confirm target engagement .

Q. What synthetic strategies are effective for producing this compound's macrocyclic structure?

  • Key step : Cycloetherification of linear diarylheptanoid precursors (e.g., CsF/DMF-mediated intramolecular SₙAr reaction) to form the 15-membered biaryl ether macrocycle .
  • Yield optimization : Preorganization of precursors enhances entropy-driven cyclization (95% yield under dilute conditions) .
  • Functionalization : Post-cyclization modifications include nitro group removal and glucosidation for derivatives like aceroside IV .

Q. How can researchers validate this compound's role in oxidative stress models?

  • ROS quantification : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) in HT22 cells .
  • Nrf-2/HO-1 knockdown : siRNA or CRISPR-Cas9 to confirm pathway necessity .
  • Comparative assays : Benchmark against Trolox (antioxidant control) to assess efficacy .

Methodological Considerations

  • Cell cycle analysis : Use propidium iodide staining with flow cytometry (10,000 events/sample) to quantify G0/G1, S, and G2/M phases .
  • Protein normalization : Always include loading controls (e.g., α-actin) in Western blots to account for sample variability .
  • Data interpretation : Apply Dunnett’s test for multiple comparisons (p < 0.05 significance threshold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.